

2,3,4,5-Tetrahydro-1H-benzo[c]azepine basic properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3,4,5-Tetrahydro-1H-benzo[c]azepine

Cat. No.: B105283

[Get Quote](#)

An In-Depth Technical Guide to the Core Properties of **2,3,4,5-Tetrahydro-1H-benzo[c]azepine**

Introduction

The **2,3,4,5-tetrahydro-1H-benzo[c]azepine**, also referred to as 2,3,4,5-tetrahydro-1H-2-benzazepine, represents a privileged heterocyclic scaffold in medicinal chemistry and drug development. Its rigid, fused-ring structure provides a three-dimensional framework that is amenable to functionalization, enabling the precise spatial orientation of substituents to interact with biological targets. While the parent molecule itself is primarily a foundational structure, its derivatives have demonstrated significant pharmacological activities across various therapeutic areas. This guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, analytical characterization, and pharmacological significance of the **2,3,4,5-tetrahydro-1H-benzo[c]azepine** core, intended for researchers and professionals in the field of drug discovery.

Section 1: Physicochemical and Structural Properties

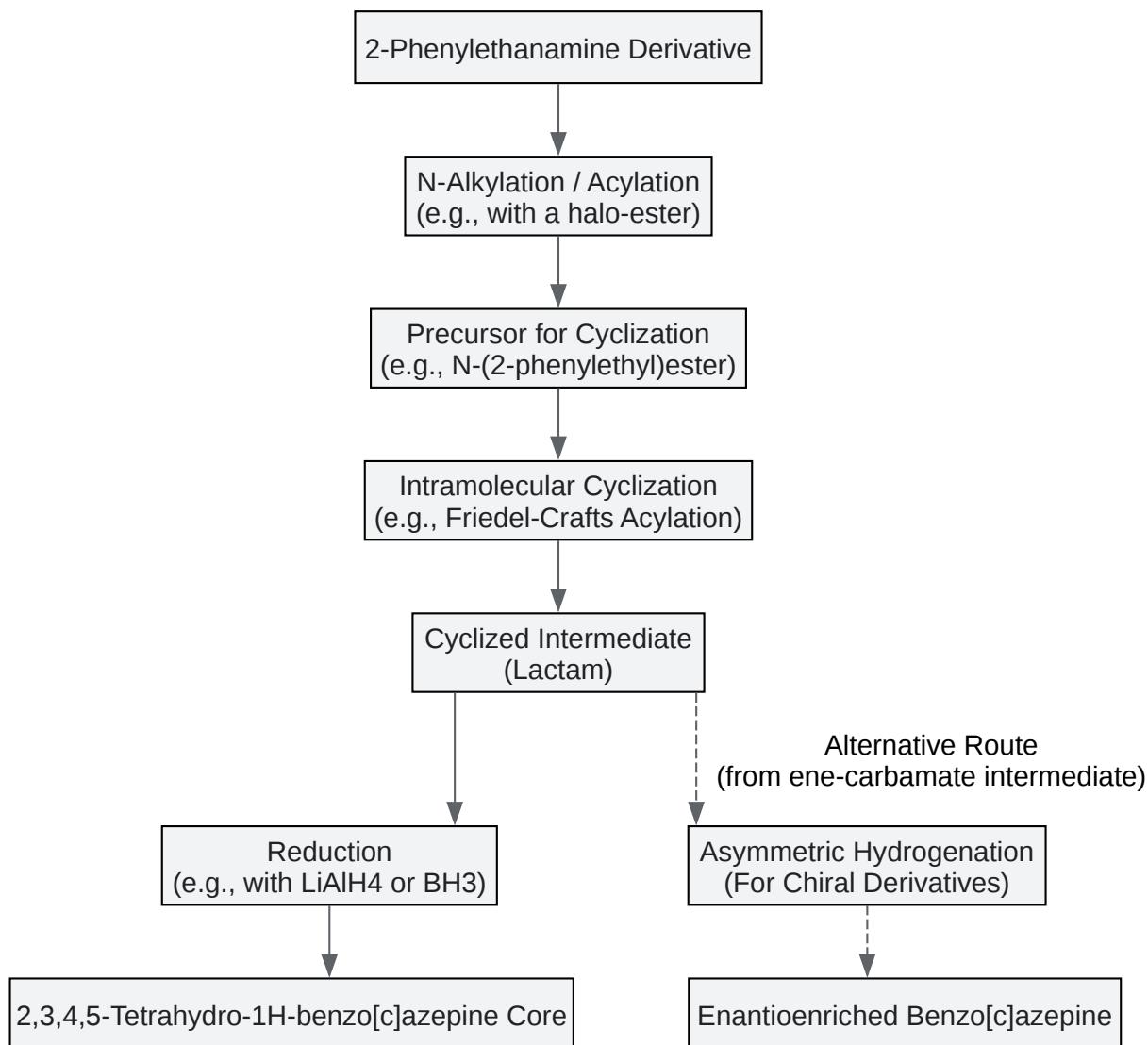
The fundamental identity of a chemical scaffold lies in its structure and associated physical properties. The **2,3,4,5-tetrahydro-1H-benzo[c]azepine** core consists of a benzene ring fused to a seven-membered azepane ring.

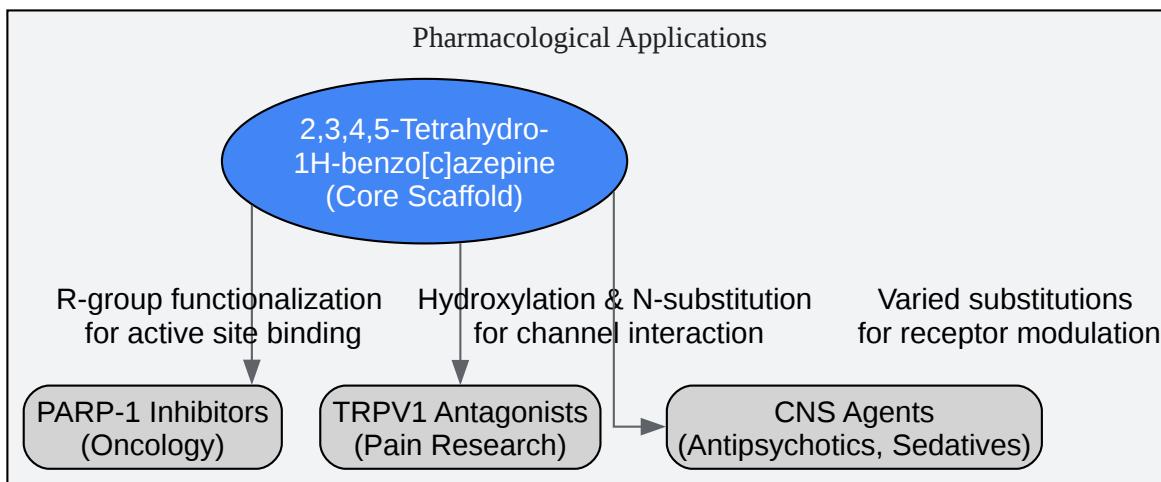
Nomenclature and Isomerism: It is crucial to distinguish the benzo[c]azepine isomer from its constitutional isomers, such as benzo[b]azepine and benzo[d]azepine, as the position of the nitrogen atom and the fusion pattern of the rings dictate the molecule's overall geometry and chemical reactivity. The IUPAC name "2,3,4,5-tetrahydro-1H-2-benzazepine" is frequently used and is synonymous with **2,3,4,5-tetrahydro-1H-benzo[c]azepine**.[\[1\]](#)

Data Presentation: Core Physicochemical Properties

The properties of the parent compound, often handled as its hydrochloride salt for improved stability and solubility, are summarized below.

Property	Value (Free Base)	Value (Hydrochloride Salt)	Source(s)
Molecular Formula	C ₁₀ H ₁₃ N	C ₁₀ H ₁₄ ClN	[1]
Molecular Weight	147.22 g/mol	183.68 g/mol	[1]
IUPAC Name	2,3,4,5-tetrahydro-1H-2-benzazepine	2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride	[1]
CAS Number	Not specified; parent compound CID 10464472	17724-36-6	[1]
Appearance	Not specified	Solid	
XLogP3	~1.8 - 2.1	Not applicable	
Hydrogen Bond Donor	1	2	[1]
Hydrogen Bond Acceptor	1	1	[1]


Section 2: General Synthesis Strategies


The synthesis of the tetrahydrobenzazepine core is a critical step in the development of its derivatives. While numerous specific methods exist for substituted analogs, a common and effective strategy involves intramolecular cyclization followed by reduction. Asymmetric synthesis, particularly through catalytic hydrogenation, has become a powerful tool for producing specific enantiomers, which is often crucial for pharmacological selectivity.[\[2\]](#)

A generalized approach often starts from a readily available phenethylamine derivative, which is elaborated and then cyclized to form the seven-membered ring.

Mandatory Visualization: Generalized Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of the **2,3,4,5-tetrahydro-1H-benzo[c]azepine** scaffold, highlighting key transformations.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3,4,5-Tetrahydro-1H-benzo[c]azepine hydrochloride | C10H14ClN | CID 17848794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [2,3,4,5-Tetrahydro-1H-benzo[c]azepine basic properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b105283#2-3-4-5-tetrahydro-1h-benzo-c-azepine-basic-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com